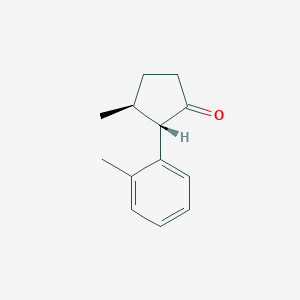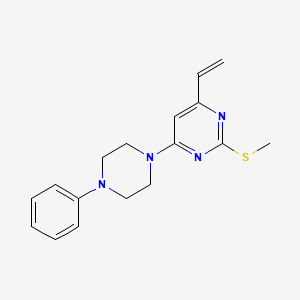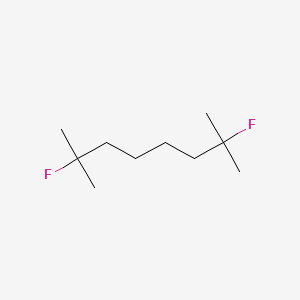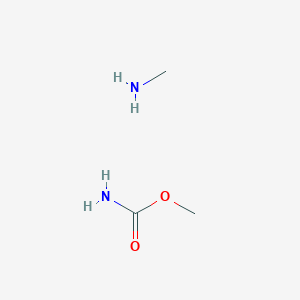
1-Azidoundec-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azidoundec-1-yne is an organic compound characterized by the presence of an azide group (-N₃) and an alkyne group (-C≡C-).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azidoundec-1-yne can be synthesized through a multi-step process involving the conversion of undec-10-yn-1-yl methanesulfonate to the desired azide compound. The reaction typically involves the use of sodium azide (NaN₃) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is stirred at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Azidoundec-1-yne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation and material sciences.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve the use of cyclooctynes or other strained alkynes as reaction partners. The reactions are often carried out in the absence of copper catalysts to avoid toxicity issues.
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines, which can react with the azide group to form corresponding substituted products.
Major Products Formed
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in pharmaceuticals and materials science.
Substitution Reactions: The products depend on the nature of the substituent introduced but generally include amines, phosphines, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Azidoundec-1-yne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Mecanismo De Acción
The mechanism of action of 1-azidoundec-1-yne primarily involves its reactivity with other molecules through cycloaddition and substitution reactions. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often bioorthogonal, meaning they can occur in biological systems without interfering with native biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Azidooctane: Similar in structure but with a shorter carbon chain.
1-Azidodecane: Another azide compound with a different carbon chain length.
1-Azidododecane: Similar structure with a longer carbon chain.
Uniqueness
1-Azidoundec-1-yne is unique due to the presence of both an azide and an alkyne group, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it particularly valuable in applications requiring specific reactivity and selectivity.
Propiedades
Número CAS |
832726-27-9 |
|---|---|
Fórmula molecular |
C11H19N3 |
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
1-azidoundec-1-yne |
InChI |
InChI=1S/C11H19N3/c1-2-3-4-5-6-7-8-9-10-11-13-14-12/h2-9H2,1H3 |
Clave InChI |
UYQIAIHQBSWCLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC#CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)







![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
